3-[(1S)-1-(Dimethylamino)ethyl]phenol 3-[(1S)-1-(Dimethylamino)ethyl]phenol NAP 226-90 is a metabolite of rivastigmine that is formed by hydrolysis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 139306-10-8
VCID: VC20758022
InChI: InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
SMILES: CC(C1=CC(=CC=C1)O)N(C)C
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

3-[(1S)-1-(Dimethylamino)ethyl]phenol

CAS No.: 139306-10-8

Cat. No.: VC20758022

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

3-[(1S)-1-(Dimethylamino)ethyl]phenol - 139306-10-8

Description NAP 226-90 is a metabolite of rivastigmine that is formed by hydrolysis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 139306-10-8
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 3-[(1S)-1-(dimethylamino)ethyl]phenol
Standard InChI InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
Standard InChI Key GQZXRLWUYONVCP-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)O)N(C)C
SMILES CC(C1=CC(=CC=C1)O)N(C)C
Canonical SMILES CC(C1=CC(=CC=C1)O)N(C)C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator